molecular formula C8H9N3O2 B2549331 2-methyl-4H-furo[3,2-b]pyrrole-5-carbohydrazide CAS No. 168837-89-6

2-methyl-4H-furo[3,2-b]pyrrole-5-carbohydrazide

Cat. No.: B2549331
CAS No.: 168837-89-6
M. Wt: 179.179
InChI Key: DCYCUUNMAJFKMX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-methyl-4H-furo[3,2-b]pyrrole-5-carbohydrazide consists of a fused pyrrole and furan ring system. The specific arrangement of atoms and functional groups determines its properties and reactivity .


Chemical Reactions Analysis

The chemical reactivity of this compound depends on its functional groups and electronic structure. Further studies are needed to explore its reactions with various reagents and conditions .

Scientific Research Applications

Synthesis and Derivative Formation

2-Methyl-4H-furo[3,2-b]pyrrole-5-carbohydrazide is a versatile compound used in the synthesis of various derivatives. It serves as a starting material for synthesizing furo[3,2-b]pyrrole derivatives, which have potential applications in diverse fields. For instance, derivatives of methyl 4H-furo[3,2-b]pyrrole-5-carboxylate were synthesized through reactions like Vilsmeier-Haack and hydrazinolysis, leading to compounds with potential applications in pharmacology and materials science (Zemanová & Gašparová, 2013).

Antibacterial Properties

Some derivatives of furo[3,2-b]pyrrole-5-carbohydrazide show promising antibacterial properties. For example, furo[2',3':4,5]pyrrolo[1,2-d][1,2,4]triazin-8(7H)-ones synthesized from carbohydrazide have been evaluated for their antibacterial activity, highlighting their potential use in developing new antibacterial agents (Zemanov et al., 2017).

Safety and Hazards

As with any chemical compound, proper handling and safety precautions are essential. Consult Material Safety Data Sheets (MSDS) for detailed safety information .

Properties

IUPAC Name

2-methyl-4H-furo[3,2-b]pyrrole-5-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c1-4-2-5-7(13-4)3-6(10-5)8(12)11-9/h2-3,10H,9H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCYCUUNMAJFKMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(O1)C=C(N2)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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